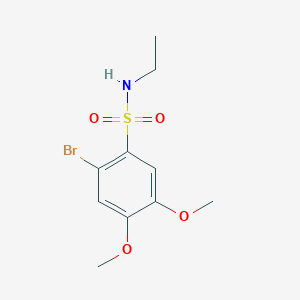
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide (abbreviated as BPEC) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPEC is a thiophene derivative that possesses interesting biological properties, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide is not fully understood. However, studies suggest that N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide exerts its biological activity through the inhibition of specific enzymes and signaling pathways. For example, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division in cancer cells. N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has also been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cells, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been shown to possess antimicrobial activity against several bacterial strains, leading to the inhibition of bacterial growth.
Advantages and Limitations for Lab Experiments
The advantages of using N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide in laboratory experiments include its synthetic accessibility, high purity, and well-defined chemical structure. Additionally, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has shown promising biological activity against several diseases, making it a potential candidate for further research. However, the limitations of using N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide in laboratory experiments include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide to determine its optimal dosing and administration. Another direction is to investigate the potential of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide as a combination therapy with other anticancer or anti-inflammatory agents. Additionally, further research is needed to elucidate the exact mechanism of action of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide and its potential targets.
Synthesis Methods
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide can be synthesized through a multistep process involving the reaction of 2-bromoethyl phenyl ether with thiophene-2,5-dicarboxylic acid followed by amidation with ethylenediamine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has shown promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has also been studied for its anti-inflammatory properties, where it has shown to inhibit the production of pro-inflammatory cytokines. Additionally, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been shown to possess antimicrobial activity against several bacterial strains.
properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-N,5-N-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H22N2O4S/c25-21(23-13-15-27-17-7-3-1-4-8-17)19-11-12-20(29-19)22(26)24-14-16-28-18-9-5-2-6-10-18/h1-12H,13-16H2,(H,23,25)(H,24,26) |
InChI Key |
NNFICICZPUGMDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)



![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)